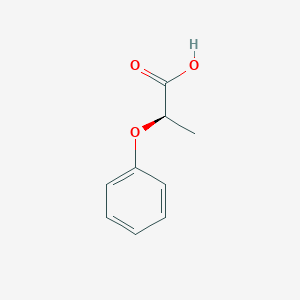

(R)-2-Phenoxypropionic acid

概述

描述

®-2-Phenoxypropionic acid is an organic compound characterized by the presence of a phenoxy group attached to a propionic acid moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropionic acid can be synthesized through several methods. One common approach involves the reaction of phenol with propionic acid in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: In industrial settings, ®-2-Phenoxypropionic acid is often produced through large-scale esterification reactions followed by hydrolysis. The process involves the use of phenol and propionic acid derivatives under controlled conditions to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the reaction.

化学反应分析

Types of Reactions: ®-2-Phenoxypropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.

Reduction: Formation of ®-2-phenoxypropanol.

Substitution: Formation of halogenated derivatives of ®-2-Phenoxypropionic acid.

科学研究应用

Chemical Properties and Structure

(R)-2-Phenoxypropionic acid features a phenoxy group linked to a propionic acid moiety. Its unique stereochemistry imparts specific properties that are crucial for its biological interactions and industrial applications. The compound's structure allows it to engage in hydrogen bonding and ionic interactions with various biological targets, enhancing its utility as a chiral auxiliary in organic synthesis.

Chemistry

- Building Block in Organic Synthesis : this compound serves as an essential precursor in the synthesis of various organic compounds.

- Chiral Auxiliary : It is widely used in asymmetric synthesis to produce enantiomerically pure compounds, which are vital in pharmaceutical development.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activity, influencing enzyme interactions and cellular processes.

- Metabolic Pathways : Studies utilize this compound to explore metabolic pathways, aiding in identifying potential therapeutic targets for diseases.

Herbicidal Properties

This compound is primarily employed as an herbicide due to its ability to inhibit specific enzymes involved in plant growth regulation. Its effectiveness compared to other herbicides is summarized below:

| Compound | Mode of Action | Efficacy (g/ha) | Environmental Persistence |

|---|---|---|---|

| R-POPA | Inhibition of growth-regulating enzymes | 200 | Moderate |

| 2,4-D | Disruption of plant hormone balance | 150 | High |

This herbicide is integral to sustainable agriculture practices as it minimizes crop damage while effectively controlling unwanted plant growth.

Synthesis of Pharmaceutical Agents

This compound is utilized in developing anti-inflammatory and analgesic medications. Its chiral nature allows for the production of drugs with improved efficacy and reduced side effects compared to traditional options.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Cosmetic Formulations

The compound is incorporated into skincare products for its preservative properties, enhancing product longevity and consumer safety.

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of specialty polymers with enhanced durability and performance characteristics.

Environmental Impact and Biodegradation

Research indicates that this compound degrades more rapidly than its (S) enantiomer under aerobic conditions. This differential degradation raises concerns about the environmental accumulation of less biodegradable forms.

| Enantiomer | Time for Complete Degradation (days) | Persistence |

|---|---|---|

| This compound | 25 | Low |

| (S)-2-Phenoxypropionic acid | >47 | High |

作用机制

The mechanism of action of ®-2-Phenoxypropionic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The carboxylic acid moiety can form ionic bonds with positively charged sites on proteins, affecting their function and stability.

相似化合物的比较

(S)-2-Phenoxypropionic acid: The enantiomer of ®-2-Phenoxypropionic acid, differing in stereochemistry.

Phenoxyacetic acid: Lacks the chiral center and has different reactivity and applications.

2-Phenylpropionic acid: Contains a phenyl group instead of a phenoxy group, leading to different chemical properties.

Uniqueness: ®-2-Phenoxypropionic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its phenoxy group also provides distinct reactivity compared to similar compounds.

生物活性

(R)-2-Phenoxypropionic acid (R-POPA) is a chiral compound with significant biological activity, primarily recognized for its role in herbicide formulations and potential therapeutic applications. This article explores the biological mechanisms, effects, and applications of R-POPA, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a propionic acid moiety. Its chemical formula is , and it possesses a chiral center, which imparts unique stereochemical properties essential for its biological interactions.

The biological activity of R-POPA is attributed to its interaction with specific molecular targets within biological systems. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The carboxylic acid moiety facilitates ionic bonding with positively charged sites on proteins, affecting their function and stability.

Herbicidal Properties

R-POPA is primarily utilized in agriculture as an herbicide. It functions by inhibiting specific enzymes involved in plant growth regulation. Its efficacy is often compared to other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its environmental impact and biological activity.

Table 1: Comparison of Herbicidal Activity

| Compound | Mode of Action | Efficacy (g/ha) | Environmental Persistence |

|---|---|---|---|

| This compound | Inhibition of growth-regulating enzymes | 200 | Moderate |

| 2,4-D | Disruption of plant hormone balance | 150 | High |

Toxicological Studies

Research indicates that R-POPA can induce allergic reactions in certain populations when exposed dermally or via inhalation. Studies have shown that exposure to phenoxyacetic acids can lead to respiratory issues and increased IgE levels in sensitive individuals .

Case Study: Allergic Responses to Phenoxyacetic Acids

In a controlled study involving BALB/c mice, exposure to R-POPA led to significant increases in total IgE levels and eosinophil counts in bronchoalveolar lavage fluid (BALF), indicating an allergic response .

Biodegradation and Environmental Impact

The biodegradation of R-POPA has been studied extensively. Research shows that the (R) enantiomer degrades more rapidly than the (S) enantiomer when subjected to aerobic conditions. This differential degradation can lead to environmental accumulation of the less biodegradable enantiomer, raising concerns about long-term ecological effects .

Table 2: Biodegradation Rates of Enantiomers

| Enantiomer | Time for Complete Degradation (days) | Persistence |

|---|---|---|

| This compound | 25 | Low |

| (S)-2-Phenoxypropionic acid | >47 | High |

Industrial Applications

Apart from its use as a herbicide, R-POPA serves as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its role as a chiral auxiliary in asymmetric synthesis highlights its importance in producing biologically active compounds .

属性

IUPAC Name |

(2R)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-46-0 | |

| Record name | (+)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。